Hexakis(3,3,3-trifluoropropoxy)phosphazene

Description

Significance of Organofluorine Cyclophosphazenes in Advanced Materials Research

The incorporation of fluorine into organic and inorganic compounds dramatically alters their physical and chemical properties, making them highly valuable for advanced materials. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart exceptional characteristics to the molecules. numberanalytics.comnih.gov When applied to cyclophosphazenes, this results in materials with enhanced thermal stability, chemical inertness, and unique surface properties like water and oil repellency (oleophobicity). numberanalytics.comresearchgate.net

Organofluorine cyclophosphazenes are investigated for a wide range of high-performance applications. wikipedia.org Their inherent fire-retardant properties, a result of the combined presence of phosphorus and nitrogen, are further enhanced by the stability of the fluoro-organic side chains. researchgate.netresearchgate.net This makes them excellent candidates for developing advanced flame-retardant materials for textiles and composites. researchgate.netmdpi.com Furthermore, their solubility in environmentally benign solvents like supercritical CO2 allows for the development of sustainable coating processes for textiles, imparting hydrophobicity with minimal environmental impact. researchgate.nettandfonline.com The adaptability of these compounds allows them to be used as building blocks for a variety of materials, including adhesives, coatings, and specialized polymers. mdpi.com

Key Properties and Applications of Organofluorine Cyclophosphazenes

| Property | Significance in Advanced Materials | Example Application |

|---|---|---|

| High Thermal Stability | Resistance to degradation at high temperatures. | High-performance polymers, fire-retardant materials. researchgate.netmdpi.com |

| Chemical Inertness | Resistance to chemical attack and environmental degradation. | Durable coatings, chemically resistant seals and membranes. researchgate.net |

| Hydrophobicity & Oleophobicity | Repellency to water and oils. | Protective coatings for textiles and surfaces. researchgate.net |

| Solubility in Supercritical CO₂ | Enables environmentally friendly processing. | "Green" deposition processes for functional coatings. tandfonline.com |

| Flame Retardancy | Inherent non-flammability due to P-N backbone. | Additives for flame-retardant epoxy resins and textiles. researchgate.nettandfonline.com |

Historical Context of Phosphazene Compound Development

The history of phosphazene chemistry dates back to the 19th century. In 1834, chemists Justus von Liebig and Friedrich Wöhler first synthesized chlorinated phosphazenes from the reaction of phosphorus pentachloride and ammonia. numberanalytics.comnih.gov However, it was H. N. Stokes who later proposed the correct cyclic structure for these compounds. nih.gov

For many years, progress in the field was limited. A significant breakthrough occurred in the mid-1960s through the work of H. R. Allcock and his colleagues. nih.govnih.gov They developed the synthesis of stable poly(organophosphazenes) by first creating a linear polydichlorophosphazene and then substituting the reactive chlorine atoms with various organic nucleophiles. nih.govnih.gov This innovation unlocked the potential to create a vast library of polymers with a wide range of properties. nih.gov This era marked the true beginning of phosphazene material science, paving the way for the development of elastomers, biomedical materials, and other advanced polymers. nih.govresearchgate.net The U.S. Army also played a role in advancing phosphazene research, seeking new fire-resistant materials and elastomers that could perform across a wide temperature range for military applications. researchgate.net

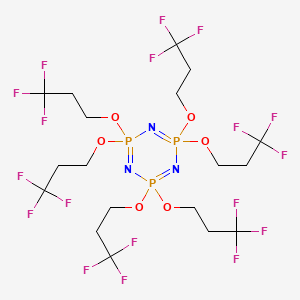

Structural Basis and Nomenclature of Hexakis(3,3,3-trifluoropropoxy)phosphazene

This compound is a specific, well-defined chemical compound. Its structural foundation is the cyclotriphosphazene (B1200923) ring, a six-membered inorganic heterocycle with the formula (NP)₃. This ring consists of three nitrogen atoms and three phosphorus atoms, alternating.

Each of the three phosphorus atoms in the ring is bonded to two organic side groups. In this specific molecule, all six bonding sites are occupied by 3,3,3-trifluoropropoxy groups (-OCH₂CH₂CF₃). The prefix "Hexakis-" indicates that there are six of these identical groups.

The nomenclature follows IUPAC conventions. The name precisely describes the structure:

Hexakis : Denotes the presence of six identical substituent groups.

(3,3,3-trifluoropropoxy) : Describes the side group. "Propoxy" indicates a three-carbon chain attached via an oxygen atom. "3,3,3-trifluoro" specifies that three fluorine atoms are attached to the third carbon atom of the propoxy chain.

phosphazene : Identifies the core chemical class with the characteristic -P=N- backbone.

The synthesis of related compounds, such as hexakis(2,2,2-trifluoroethoxy)cyclotriphosphazene, typically involves the reaction of a precursor like hexachlorocyclotriphosphazene with the sodium salt of the corresponding fluorinated alcohol (in this case, sodium 3,3,3-trifluoropropoxide). psu.edu

Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1980062-79-0 sigmaaldrich.com |

| Molecular Formula | C₁₈H₂₄F₁₈N₃O₆P₃ |

| Molecular Weight | 813.3 g/mol sigmaaldrich.com |

| Core Structure | Cyclotriphosphazene Ring (N₃P₃) |

| Substituent Groups | Six 3,3,3-trifluoropropoxy groups |

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(3,3,3-trifluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F18N3O6P3/c19-13(20,21)1-7-40-46(41-8-2-14(22,23)24)37-47(42-9-3-15(25,26)27,43-10-4-16(28,29)30)39-48(38-46,44-11-5-17(31,32)33)45-12-6-18(34,35)36/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNJPJOWWWRFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP1(=NP(=NP(=N1)(OCCC(F)(F)F)OCCC(F)(F)F)(OCCC(F)(F)F)OCCC(F)(F)F)OCCC(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F18N3O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Halogenated Cyclotriphosphazene (B1200923) Intermediates

The foundational starting material for the synthesis of most poly(organophosphazene)s, including the target compound, is a halogenated cyclotriphosphazene.

n PCl₅ + n NH₄Cl → (NPCl₂)n + 4n HCl

While this reaction appears straightforward, it often results in a mixture of cyclic oligomers, (NPCl₂)n, where n can range from 3 to 7 or higher, along with some linear species. To favor the formation of the desired cyclic trimer (n=3), careful control of reaction conditions is essential. The reaction is typically carried out at elevated temperatures, often with the use of a catalyst to improve the yield and selectivity for the trimer.

Table 1: Representative Catalysts and Conditions for Hexachlorocyclotriphosphazene Synthesis

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Trimer Yield (%) |

| Zinc Chloride (ZnCl₂) | Tetrachloroethane | ~130-150 | 4-8 | 50-70 |

| Quinoline | Chlorobenzene | ~130 | 5-10 | ~60 |

| Anhydrous MgCl₂ | Chlorobenzene | ~130 | 6-12 | 40-60 |

Purification of Hexachlorocyclotriphosphazene from the reaction mixture is typically achieved through fractional vacuum distillation and subsequent recrystallization from a suitable solvent like heptane (B126788) or hexane. The high reactivity of the P-Cl bonds in the trimer makes it an excellent electrophilic substrate for subsequent nucleophilic substitution reactions.

An alternative strategy for introducing fluorine into the phosphazene system involves the use of a fluorinated precursor, hexafluorocyclotriphosphazene, (NPF₂)₃. This intermediate can be synthesized by treating Hexachlorocyclotriphosphazene with a fluorinating agent, such as sodium fluoride (B91410) (NaF) or potassium fluoride (KF), in a suitable solvent like acetonitrile.

(NPCl₂)₃ + 6 NaF → (NPF₂)₃ + 6 NaCl

Nucleophilic Substitution Reactions for Perfluoroalkoxy-Phosphazene Formation

The core of the synthesis of Hexakis(3,3,3-trifluoropropoxy)phosphazene lies in the nucleophilic substitution of the halogen atoms on the cyclotriphosphazene ring with the 3,3,3-trifluoropropoxy group.

The reaction proceeds via a nucleophilic attack of the 3,3,3-trifluoropropoxide anion on the electrophilic phosphorus atoms of the halogenated cyclotriphosphazene. The 3,3,3-trifluoropropoxide anion is typically generated in situ by reacting 3,3,3-trifluoropropanol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent.

CF₃CH₂CH₂OH + NaH → CF₃CH₂CH₂O⁻Na⁺ + H₂

The subsequent substitution reaction with Hexachlorocyclotriphosphazene can be represented as:

(NPCl₂)₃ + 6 CF₃CH₂CH₂O⁻Na⁺ → [NP(OCH₂CH₂CF₃)₂]₃ + 6 NaCl

The reaction generally follows an Sɴ2-like mechanism at the phosphorus center. The substitution can proceed in a stepwise manner, and under certain conditions, partially substituted intermediates can be isolated. The substitution pattern (geminal vs. non-geminal) is influenced by the nature of the nucleophile and the reaction conditions. For alkoxy substituents, non-geminal substitution is often favored, meaning that the second incoming nucleophile will attack a different phosphorus atom rather than the one that has already been substituted. This is attributed to the electron-donating nature of the alkoxy group, which deactivates the already substituted phosphorus atom towards further nucleophilic attack.

The successful synthesis of this compound with high purity and yield is highly dependent on the careful control of several reaction parameters.

Table 2: Key Reaction Parameters and Their Effects

| Parameter | Effect on Reaction | Typical Conditions |

| Solvent | The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or dioxane are commonly used to prevent side reactions with water. | Anhydrous Tetrahydrofuran (THF) |

| Base | A strong, non-nucleophilic base is required to deprotonate the alcohol and generate the alkoxide nucleophile. Sodium hydride is a common choice as it forms a non-nucleophilic hydride and the byproduct, hydrogen gas, is easily removed from the reaction mixture. | Sodium Hydride (NaH) |

| Temperature | The reaction is often carried out at reflux temperature of the solvent to ensure a reasonable reaction rate. However, lower temperatures may be employed to control selectivity in cases where partial substitution is desired. | Reflux in THF (~66 °C) |

| Reaction Time | The reaction time is monitored to ensure complete substitution of all six chlorine atoms. Incomplete reaction will result in a mixture of partially substituted chlorofluoroalkoxyphosphazenes, which can be difficult to separate. | 24-48 hours |

| Stoichiometry | A slight excess of the sodium 3,3,3-trifluoropropoxide is often used to drive the reaction to completion and ensure full substitution of the chlorine atoms. | 6.6 to 7.2 equivalents of the alkoxide per equivalent of (NPCl₂)₃ |

After the reaction is complete, the workup procedure typically involves filtering off the inorganic salt byproduct (e.g., NaCl), removing the solvent under reduced pressure, and purifying the crude product. Purification is often achieved by column chromatography or recrystallization to obtain the pure, fully substituted this compound.

Advanced Synthetic Approaches for Tailored this compound Architectures

While the complete substitution of all six chlorine atoms yields the parent this compound, more advanced synthetic strategies can be employed to create tailored architectures with mixed substituents. This allows for the fine-tuning of the material's properties.

By carefully controlling the stoichiometry of the reacting nucleophiles and the reaction conditions, it is possible to achieve partial substitution of the chlorine atoms on the Hexachlorocyclotriphosphazene ring. For example, reacting (NPCl₂)₃ with less than six equivalents of sodium 3,3,3-trifluoropropoxide can lead to a mixture of partially substituted intermediates, such as [NP(OCH₂CH₂CF₃)Cl]₃ or [NP(OCH₂CH₂CF₃)₂(Cl)₄].

These partially substituted chlorophosphazenes can then be reacted with a different nucleophile to introduce a second type of side group onto the phosphazene ring. This approach allows for the synthesis of a wide variety of mixed-substituent phosphazenes with tailored properties. For instance, introducing a cross-linkable group alongside the trifluoropropoxy groups could lead to the formation of novel phosphazene-based polymers and materials with unique characteristics. The sequential addition of different nucleophiles requires careful planning and control to achieve the desired substitution pattern and degree of substitution.

Derivatization and Functionalization Chemistry

Strategies for Introducing Diverse Side Groups onto the Phosphazene Ring

The introduction of varied side groups onto the phosphazene framework can be achieved through several synthetic routes. While the most common method for creating mixed-substituent phosphazenes involves the sequential substitution of a halogenated precursor like hexachlorocyclotriphosphazene, post-synthesis modification of a fully substituted, stable phosphazene presents a distinct set of challenges and opportunities.

Post-polymerization functionalization is a powerful technique for modifying the surface properties of a material without altering its bulk characteristics. Research into this area has been conducted on the closely related poly[bis(trifluoroethoxy)phosphazene] (PTFEP), whose reactivity is expected to be a strong predictor for that of the trifluoropropoxy analogue due to their similar electronic structures.

Studies have shown that films of PTFEP can undergo surface reactions where the trifluoroethoxy groups are replaced by other nucleophiles. psu.edu This metathetical exchange reaction is typically confined to the surface layers of the polymer, creating a functionalized exterior while retaining the mechanical integrity of the underlying material. For instance, treatment of PTFEP films with sodium alkoxides containing hydroxyl, amino, or cyano functionalities leads to the displacement of surface trifluoroethoxy groups. psu.edu This process effectively transforms the hydrophobic, low-energy surface into a more hydrophilic and reactive one. The presence of the new functional groups can be confirmed by a variety of surface-sensitive techniques, including contact angle measurements, X-ray Photoelectron Spectroscopy (XPS), and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy. psu.edu

The accessibility of these newly introduced surface groups for further chemical reactions has been demonstrated by their reaction with reagents like phenyl isocyanate, confirming their potential as anchor points for further derivatization. psu.edu

| Nucleophile (Sodium Salt) | Introduced Functional Group | Resulting Surface Property Change | Reference |

|---|---|---|---|

| HO(CH₂)₂O⁻Na⁺ | -O(CH₂)₂OH | Increased hydrophilicity | psu.edu |

| HO(CH₂CH₂O)₂O⁻Na⁺ | -O(CH₂CH₂O)₂OH | Increased hydrophilicity | psu.edu |

| H₂N(CH₂)₂O⁻Na⁺ | -O(CH₂)₂NH₂ | Increased hydrophilicity, reactive amine sites | psu.edu |

| NCCH₂CH₂O⁻Na⁺ | -O(CH₂)₂CN | Modified surface polarity | psu.edu |

The generation of novel derivatives from the cyclic trimer, Hexakis(3,3,3-trifluoropropoxy)phosphazene, does not typically proceed via direct substitution of the trifluoropropoxy groups. These fluoroalkoxy moieties are relatively poor leaving groups compared to halogens, making the fully substituted trimer kinetically stable and resistant to further nucleophilic substitution under standard conditions.

Consequently, the primary strategy for synthesizing novel cyclic trimer derivatives with mixed side groups involves a controlled, stepwise substitution starting from hexachlorocyclotriphosphazene, (NPCl₂)₃. In this approach, a mixture of nucleophiles is used either competitively or sequentially. For example, to create a derivative containing both trifluoropropoxy groups and other functional units (e.g., phenoxy or amino acid esters), (NPCl₂)₃ would be reacted with a specific stoichiometric ratio of sodium 3,3,3-trifluoropropoxide and the sodium salt of the second desired side group. researchgate.netnih.gov By carefully controlling the reaction conditions and the reactivity of the nucleophiles, it is possible to produce a range of derivatives with varying ratios of the different side groups attached to the same phosphazene ring. researchgate.net This method offers a versatile route to a vast library of functional cyclic trimers, which can serve as models for polymer chemistry or be used in applications where well-defined, small molecules are required.

Chemical Transformations of Trifluoropropoxy Moieties for Enhanced Functionality

The chemical transformation of the 3,3,3-trifluoropropoxy groups once attached to the phosphazene backbone is limited by the high stability of the C-F and C-C bonds within the propyl chain. The electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the P-O-C linkage.

The most prominent chemical transformation reported for analogous fluoroalkoxy phosphazenes is the complete displacement of the side group via nucleophilic attack at the phosphorus atom. psu.eduresearchgate.net As detailed in section 4.1.1, stronger or more reactive nucleophiles can replace the trifluoropropoxy group, particularly at the polymer surface. This side-group exchange is a powerful tool for altering functionality.

| Displacing Nucleophile (Alkoxide) | Original Side Group | Resulting Functionality | Reference |

|---|---|---|---|

| Sodium 3-hydroxypropanolate | -OCH₂CF₃, -OPh | Pendant hydroxyl groups | researchgate.net |

| Methoxypolyethylene glycol alkoxides | -OCH₂CF₃ | Grafted hydrophilic polymer chains | |

| Sodium 2-aminoethoxide | -OCH₂CF₃ | Pendant primary amine groups | psu.edu |

Direct modification of the trifluoropropoxy moiety itself, without cleaving the P-O bond, is not a commonly reported strategy. The chemical inertness of the fluorinated chain makes reactions such as hydrogenation or further substitution on the carbon backbone exceedingly difficult. Therefore, achieving enhanced functionality almost exclusively relies on either the partial or complete replacement of the trifluoropropoxy side group or the initial synthesis of mixed-substituent phosphazenes.

Mechanistic Insights into Functional Group Interconversion on Phosphazene Backbones

The interconversion of functional groups on a phosphazene backbone, particularly the exchange of one side group for another, proceeds through a nucleophilic substitution mechanism at the electrophilic phosphorus center. Studies on mixed-substituent polyphosphazenes containing both 2,2,2-trifluoroethoxy and phenoxy groups provide valuable insights into this process. researchgate.net

The reaction involves the attack of an incoming nucleophile (Nu⁻) on the phosphorus atom, leading to the departure of the leaving group (LG⁻), in this case, a trifluoroalkoxide or phenoxide anion.

-[-N=P(OR)(LG)-]- + Nu⁻ → -[-N=P(OR)(Nu)-]- + LG⁻

Several factors have been found to influence the rate and outcome of these side-group exchange reactions:

Steric Effects : The steric bulk of both the existing side groups on the phosphazene backbone and the incoming nucleophile can significantly affect the reaction rate. More hindered environments around the phosphorus atom will slow the substitution. researchgate.net

Catalysts : The presence of phase-transfer catalysts, such as tetra-n-butylammonium bromide or crown ethers like 15-crown-5, has been shown to facilitate these reactions, especially when using solid-liquid phase conditions. researchgate.net These catalysts work by complexing with the cation (e.g., Na⁺) of the nucleophilic salt, increasing the "nakedness" and therefore the reactivity of the nucleophilic anion.

Leaving Group Ability : The relative stability of the departing anion influences which group is preferentially replaced. In polymers containing both trifluoroethoxy and phenoxy groups, it has been observed that phenoxy groups can be replaced by trifluoroethoxide, indicating that the phenoxide is a better leaving group in that specific chemical environment. researchgate.net

These mechanistic principles underscore that the functionalization of a pre-formed poly(fluoroalkoxyphosphazene) is a complex process governed by the interplay of steric, electronic, and catalytic factors.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphazene Structure Confirmation (e.g., ³¹P, ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of phosphazene compounds. The presence of multiple NMR-active nuclei (³¹P, ¹H, ¹³C, ¹⁹F) in Hexakis(3,3,3-trifluoropropoxy)phosphazene provides a comprehensive picture of its molecular framework.

³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing the phosphazene core. For a symmetrically substituted cyclic trimer like this compound, all three phosphorus atoms are chemically equivalent. This results in a single, sharp signal in the ³¹P NMR spectrum, confirming the symmetrical substitution of the trifluoropropoxy groups onto the phosphazene ring. ijcce.ac.irresearchgate.net In the case of the parent compound, hexachlorocyclotriphosphazene, this signal appears around 19-20 ppm. ijcce.ac.irresearchgate.net Upon substitution, this chemical shift provides insight into the electronic environment of the phosphorus atoms. researchgate.net For instance, studies on the thermal ring-opening polymerization of hexachlorocyclotriphosphazene show distinct signals for the trimer, oligomers, and the final polymer, demonstrating the utility of ³¹P NMR in monitoring reaction progress. researchgate.net

¹H NMR: Proton NMR confirms the structure of the organic side chains. For the 3,3,3-trifluoropropoxy group (-O-CH₂-CH₂-CF₃), two distinct signals are expected: a triplet for the methylene (B1212753) protons adjacent to the oxygen (P-O-CH₂) and a quartet for the methylene protons adjacent to the trifluoromethyl group (-CH₂-CF₃) due to coupling with the neighboring protons and fluorine atoms, respectively.

¹³C NMR: Carbon-13 NMR provides further verification of the side-chain structure, showing distinct signals for each carbon atom in the trifluoropropoxy group. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and specific for fluorinated compounds. In this compound, the three fluorine atoms of the -CF₃ group are equivalent and would couple with the two adjacent protons, resulting in a triplet. This technique is invaluable for confirming the presence and specific environment of the fluorine atoms within the molecule. jku.at The analysis of ¹⁹F NMR spectra, often in conjunction with ³¹P NMR, has been crucial in characterizing various hexafluorocyclotriphosphazenes. researchgate.netnih.gov

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| ³¹P | ~15-20 | Singlet | N/A |

| ¹H | Varies | Triplet (O-CH₂) | ³J(H,H) |

| ¹H | Varies | Quartet of Triplets (CH₂-CF₃) | ³J(H,F), ³J(H,H) |

| ¹³C | Varies | Signal for O-CH₂ | |

| ¹³C | Varies | Signal for CH₂-CF₃ | |

| ¹³C | Varies | Quartet for CF₃ | ¹J(C,F) |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., FAB-MS, MALDI-TOF MS)

Mass spectrometry (MS) is essential for determining the molecular weight of the phosphazene compound and analyzing its fragmentation patterns, which further confirms its structure.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS): This soft ionization technique is well-suited for non-volatile and thermally sensitive molecules. A closely related compound, Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene, is a known component of Ultramark 1621, which serves as a useful calibration compound for both positive and negative ion FAB high-resolution mass spectrometry. scbt.comchemicalbook.comapolloscientific.co.uk This highlights the suitability of FAB-MS for analyzing such fluorinated phosphazenes, providing a clear molecular ion peak corresponding to the compound's mass.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF is particularly useful for analyzing high molecular weight species, such as phosphazene polymers or oligomers that could be formed during synthesis or subsequent reactions. It can provide information on molecular weight distributions in polymeric materials. For the cyclic trimer, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can also be effective, with experimental data for Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene showing a clear precursor ion [M+H]⁺ at m/z 922.0097. nih.gov

Table 2: Mass Spectrometry Data for the Analogue Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈F₂₄N₃O₆P₃ | scbt.comnih.gov |

| Molecular Weight | 921.23 g/mol | scbt.com |

| [M+H]⁺ Precursor m/z | 922.0097 | nih.gov |

Thermal Analysis Methodologies for Investigating Reaction Processes (e.g., DSC, TGA for polymerization and curing kinetics)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for studying the thermal stability of this compound and monitoring its behavior in polymerization or curing reactions.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions as a function of temperature. It is used to determine melting points and to study the kinetics of curing processes in polymer systems modified with phosphazenes. semanticscholar.org For example, in studies of benzoxazine (B1645224) resins modified with phosphazene derivatives, DSC is used to identify the exothermic curing peak and determine the heat of reaction, providing insight into how the phosphazene additive influences the curing process. semanticscholar.org

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition profiles. When phosphazenes are incorporated into polymer coatings, TGA can demonstrate an increase in the thermal stability of the material. mdpi.com For instance, polyurethane coatings modified with a phosphazene derivative showed an increased temperature of 5% mass loss, confirming the positive impact of the cyclophosphazene on the coating's thermal stability. mdpi.com This enhancement is often attributed to the formation of phosphoric and polyphosphoric acids during decomposition, which promote char formation. mdpi.com

Table 3: Illustrative TGA Data for a Phosphazene-Modified Polyurethane (PU) Coating

| Sample | Temperature of 5% Mass Loss (°C) | Decomposition Range (°C) |

|---|---|---|

| Unmodified PU | 258 | 320–520 |

Data adapted from a study on a related phosphazene modifier to illustrate the application of the technique. mdpi.com

Advanced Diffraction and Scattering Techniques for Morphological and Structural Analysis (e.g., Small-Angle X-ray Scattering)

While single-crystal X-ray diffraction can provide the definitive molecular structure for crystalline phosphazene trimers, scattering techniques are essential for analyzing the morphology of materials derived from them, especially polymers and composites.

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for probing structural features on the nanometer scale. While specific SAXS studies on this compound are not widely reported, the technique is broadly applied to polyphosphazenes to investigate their morphology in bulk or in solution. It can provide information on chain conformation, the size and shape of polymer aggregates, and the structure of microphase-separated domains in phosphazene-based copolymers or blends.

Surface and Elemental Analysis for Compositional Uniformity (e.g., GD-OES)

For applications where this compound is used as an additive or to form a coating, surface and depth-profiling techniques are crucial to assess its distribution and the uniformity of the resulting film.

Glow-Discharge Optical Emission Spectrometry (GD-OES): GD-OES is a rapid and effective technique for elemental depth profiling of coatings. mdpi.comresearchgate.net It provides a quantitative analysis of elemental composition as a function of depth, from the surface down to several tens of micrometers. mdpi.com In the context of phosphazene-modified coatings, GD-OES has been used to examine the distribution of phosphazene-derived segments. mdpi.com Such analysis can confirm the concentration of phosphorus and fluorine through the coating's thickness, ensuring compositional uniformity and identifying any surface migration or segregation of the phosphazene additive, which can be critical for performance in applications like corrosion resistance. mdpi.comhoriba.com

Computational Chemistry and Theoretical Modeling

Quantum-Chemical Calculations for Electronic Structure and Molecular Geometry of Hexakis(3,3,3-trifluoropropoxy)phosphazene

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and three-dimensional arrangement of atoms in this compound. These calculations can predict key molecular parameters, offering a detailed picture of the molecule's architecture.

Molecular Geometry:

Below is an interactive table showcasing typical calculated bond lengths and angles for a model hexakis(aryloxy)cyclotriphosphazene, which serves as a proxy for this compound. researchgate.net

| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |

| Bond Length | P | N | 1.57 - 1.59 Å |

| Bond Length | P | O | 1.58 - 1.60 Å |

| Bond Length | O | C | 1.38 - 1.40 Å |

| Bond Angle | N-P-N | 118 - 120° | |

| Bond Angle | P-N-P | 120 - 122° | |

| Bond Angle | O-P-O | 100 - 104° |

Electronic Structure:

The electronic properties of this compound can be further understood through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For fluoroalkoxy-substituted phosphazenes, the electron-withdrawing nature of the fluorine atoms is expected to influence the energy levels of these orbitals.

Mulliken population analysis, another output of quantum-chemical calculations, can be used to determine the partial atomic charges on each atom. uni-muenchen.deresearchgate.netresearchgate.netkarazin.ua This analysis for this compound would likely reveal a significant positive charge on the phosphorus atoms and negative charges on the nitrogen and oxygen atoms, reflecting the polar nature of the P-N and P-O bonds. The fluorine atoms will also exhibit a strong negative charge.

An illustrative table of calculated Mulliken charges for a model fluoroalkoxy phosphazene is presented below.

| Atom | Calculated Mulliken Charge (a.u.) |

| P | +1.2 to +1.5 |

| N (ring) | -0.8 to -1.0 |

| O | -0.6 to -0.8 |

| C (adjacent to O) | +0.2 to +0.4 |

| F | -0.3 to -0.5 |

Simulation of Reaction Pathways and Energy Landscapes in Phosphazene Transformations

Computational modeling is instrumental in simulating the reaction pathways and mapping the energy landscapes of chemical transformations involving this compound. These simulations can elucidate reaction mechanisms, identify transition states, and calculate activation energies, providing a deeper understanding of the compound's reactivity and stability.

Potential reaction pathways that can be simulated include the nucleophilic substitution of the 3,3,3-trifluoropropoxy groups, as well as the thermal decomposition of the molecule. mdpi.com For instance, the simulation of the hydrolysis of the P-O-C linkage can reveal the step-by-step mechanism, including the initial attack of a water molecule, the formation of intermediates, and the final cleavage of the bond.

Furthermore, computational studies can model the ring-opening polymerization (ROP) of the phosphazene core, a key process in the synthesis of polyphosphazenes. By calculating the energy barriers for different steps in the polymerization process, researchers can predict the feasibility of polymerization under various conditions.

Prediction of Molecular Interactions and Assembly Behavior

The trifluoromethyl groups in this compound are expected to play a significant role in its intermolecular interactions and self-assembly behavior. Computational methods can be used to predict and analyze these non-covalent interactions, which govern the packing of the molecules in the solid state and their behavior in solution.

Theoretical models can be employed to study various types of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds involving the fluorine atoms. rsc.orgamercrystalassn.orgnwhitegroup.com The fluorine-rich periphery of the molecule can lead to unique packing arrangements and the formation of supramolecular structures. rsc.org

Theoretical Studies on the Acid-Base Properties and Reactivity Profiles

The acid-base properties of this compound can be investigated through theoretical calculations. The basicity of the phosphazene ring nitrogen atoms is a key characteristic of cyclophosphazenes. researchgate.net Computational methods can be used to calculate the proton affinity of the nitrogen atoms, providing a quantitative measure of their basicity. rutgers.eduresearchgate.netresearchgate.netnih.gov The electron-withdrawing 3,3,3-trifluoropropoxy groups are expected to reduce the electron density on the phosphazene ring, thereby decreasing the basicity of the nitrogen atoms compared to non-fluorinated analogues.

Theoretical calculations can also be used to predict the pKa values of potential acidic sites in the molecule, although this compound itself is not typically considered acidic. nih.govmdpi.comnih.govreddit.compeerj.com

Research on Applications in Advanced Materials Science and Engineering

Development of Phosphazene-Based Polymers and Composites for Enhanced Performance

The molecular structure of hexakis(3,3,3-trifluoropropoxy)phosphazene allows for its integration into various polymer systems, leading to materials with superior properties. Its inorganic phosphazene core contributes to thermal stability and flame retardancy, while the trifluoropropoxy groups enhance chemical resistance, hydrophobicity, and compatibility with other fluorinated materials.

Integration into High-Performance Coating Systems (e.g., Polyurethane, Epoxy Resins)

Phosphazene derivatives have been investigated as modifiers for high-performance coating systems to improve their protective properties. While direct studies on this compound in coatings are not prevalent in the provided search results, research on similar compounds like Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene offers insights into the potential benefits. When incorporated into polyurethane powder coatings, this modified phosphazene demonstrated a significant increase in the thermal stability and corrosion resistance of the coating. mdpi.com The chemical incorporation of the phosphazene modifier into the coating structure was achieved through the reaction of its hydroxyl groups with the isocyanate groups of the polyisocyanate cross-linking agent. mdpi.com This resulted in a smooth and transparent coating with excellent polymerization. mdpi.com Such studies suggest that the incorporation of phosphazene compounds can be a viable strategy for enhancing the durability of coating systems against thermal degradation and corrosion. For instance, a study on a hexasubstituted cyclotriphosphazene (B1200923) derivative in a polyurethane coating for wood showed improved fire-retardant properties. nih.gov

Table 1: Illustrative Performance Enhancement of Phosphazene-Modified Polyurethane Coatings

| Property | Standard Polyurethane Coating | Phosphazene-Modified Coating |

| Thermal Stability | Good | Excellent |

| Corrosion Resistance | Moderate | High |

| Fire Retardancy (LOI) | 21.90% | 24.90% (with 1 wt.% additive) nih.gov |

Note: Data is illustrative and based on findings from similar phosphazene derivatives.

Exploration in Organic-Inorganic Hybrid Microsphere Formulations

Research into polyphosphazene-based organic-inorganic hybrid microspheres has demonstrated the versatility of phosphazene chemistry in creating novel microstructured materials. nih.gov Although the specific use of this compound in this context is not detailed, the synthesis of such microspheres often starts with hexachlorocyclotriphosphazene, the precursor to a wide range of substituted phosphazenes. nih.gov The process typically involves a precipitation polycondensation reaction between the phosphazene precursor and a bisphenol monomer. nih.gov The resulting microspheres exhibit high thermal and chemical stability. nih.gov The incorporation of fluorine-containing side groups, such as trifluoromethyl groups, has been shown to influence the morphology and surface properties of the microspheres, leading to increased hydrophobicity. nih.gov This suggests that this compound could be a valuable component in the formulation of hydrophobic and chemically resistant hybrid microspheres for various applications, including as fillers in composites or as encapsulation materials.

Research on Flame Retardancy Mechanisms and Synergistic Effects in Polymer Matrices

Phosphazene compounds are recognized as effective halogen-free flame retardants for a variety of polymers. plaschina.com.cnnih.gov The flame retardancy of phosphorus-containing compounds, including phosphazenes, operates through mechanisms in both the condensed phase and the gas phase. nih.govnist.gov

In the condensed phase , the phosphazene compound can decompose upon heating to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable char layer. nih.gov This char layer insulates the underlying material from heat and oxygen, thus inhibiting further combustion. pageplace.de This process, known as intumescence, involves the swelling of the char to create a protective barrier. pageplace.de

In the gas phase , volatile phosphorus-containing radicals, such as PO•, are released during the decomposition of the phosphazene. nih.gov These radicals can scavenge highly reactive H• and OH• radicals in the flame, which are responsible for the propagation of the combustion process. nih.gov This flame inhibition effect reduces the heat generated by the fire.

Electrolyte Additives and Electrochemical Systems Research

The unique electrochemical properties of fluorinated phosphazenes make them promising candidates for applications in energy storage and corrosion protection.

Role of Phosphazenes in Stabilizing Electrolyte Interfaces in Energy Storage Devices

Fluorinated phosphazene derivatives have been investigated as electrolyte additives to enhance the performance and safety of high-voltage lithium-ion batteries. researchgate.net These additives can play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the surface of the electrodes. fz-juelich.de A stable SEI is essential for preventing the continuous decomposition of the electrolyte, which leads to capacity fading and reduced battery life. fz-juelich.de

The presence of phosphorus, nitrogen, and fluorine atoms in phosphazene additives is believed to contribute to the formation of a robust and effective SEI layer. researchgate.net Research has shown that fluorinated phosphazene compounds can stabilize the electrolyte blend, potentially by having a lower saturated vapor pressure compared to conventional electrolyte solvents. fz-juelich.de Moreover, these additives are often non-flammable, which significantly improves the safety of the battery by reducing the risk of fire in case of thermal runaway. researchgate.netosti.gov The addition of phosphazene compounds to electrolytes has been observed to raise the flash point of the electrolyte blend. osti.gov

Table 2: Impact of Phosphazene-Based Additives on Electrolyte Properties

| Property | Standard Electrolyte | Electrolyte with Phosphazene Additive |

| SEI Stability | Moderate | High fz-juelich.de |

| Flammability | Flammable | Reduced/Non-flammable researchgate.netosti.gov |

| Electrochemical Stability | Good | Excellent osti.gov |

| Battery Lifetime | Standard | Extended researchgate.net |

Investigation of Electroactive Properties for Corrosion Inhibition Studies

While direct research on the electroactive properties of this compound for corrosion inhibition is limited in the provided results, the demonstrated ability of a similar phosphazene derivative to enhance corrosion resistance in polyurethane coatings provides a strong indication of its potential in this area. mdpi.com The mechanism of corrosion inhibition by such compounds could involve several factors. The hydrophobic nature of the fluorinated side chains can create a barrier that repels water from the metal surface. Additionally, the phosphorus and nitrogen atoms in the phosphazene ring can potentially act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. This film can block the active sites for corrosion reactions. Further investigation into the electrochemical behavior of this compound at metal-electrolyte interfaces is needed to fully understand its potential as a corrosion inhibitor.

Supramolecular Assembly and Nanostructure Formation

Cyclophosphazenes are a notable class of inorganic heterocyclic compounds that serve as excellent cores for the development of advanced materials due to their thermal stability and ease of functionalization. rsc.org The construction of supramolecular systems from cyclotriphosphazene derivatives is driven by non-covalent interactions. rsc.orgresearchgate.net The donor nitrogen atoms within the cyclophosphazene ring can participate in these interactions, including hydrogen bonding and metal coordination. rsc.orgresearchgate.net

The specific side groups attached to the phosphorus atoms play a decisive role in directing the formation of larger, organized structures. researchgate.net In the case of this compound, the highly fluorinated trifluoropropoxy groups are expected to induce strong hydrophobic interactions. These interactions can govern the self-assembly process, potentially leading to the formation of distinct nanostructures such as aggregates or specific crystalline packing arrangements in solution or the solid state. While specific studies on the supramolecular assembly of this compound are not extensively detailed, the foundational principles of cyclophosphazene chemistry suggest its potential as a building block for complex, non-covalently bonded systems. rsc.orgresearchgate.net The formation of such ordered assemblies is critical for applications in host-guest chemistry, liquid crystals, and the development of nanostructured materials. rsc.org

Explorations in Biomedical Engineering Materials

Polyphosphazenes, which are polymers featuring a backbone of alternating phosphorus and nitrogen atoms, are recognized as versatile and highly adaptable biomaterials. mdpi.com Their appeal in biomedical applications stems from their unique hybrid structure, combining an inorganic backbone with highly tunable organic side chains, which imparts exceptional biocompatibility and adaptability. mdpi.com The ability to modify the side chains allows for precise control over the polymer's physical, chemical, and biological properties, including its degradation rate. nih.gov

Fluorinated polyphosphazenes, in particular, have demonstrated superb biocompatibility and are noted for their hydrophobicity and resistance to microbial infection. acs.orgnih.gov

Polyphosphazenes are increasingly investigated as multifunctional vehicles for the delivery of therapeutic agents. mdpi.come-bookshelf.de Their synthetic flexibility allows for the creation of amphiphilic polymers, which possess both hydrophobic and hydrophilic side groups. nih.gov These amphiphilic polyphosphazenes can self-assemble in aqueous environments to form nanostructures such as micelles, polymersomes, or nanoaggregates, typically ranging in size from 120-150 nm. rsc.orgresearchgate.net

The hydrophobic domains, which can be formed by fluoroalkoxy side groups like 3,3,3-trifluoropropoxy, are crucial for encapsulating lipophilic molecules. nih.govnih.gov By adjusting the ratio of hydrophobic to hydrophilic side chains, the properties and stability of the resulting nanocarriers can be finely tuned. researchgate.net Research has shown that polyphosphazene-based nanocarriers can effectively encapsulate various molecules and exhibit controlled release profiles, making them promising candidates for advanced material applications. rsc.orgnih.gov The use of hydrophobic alkoxy side groups, such as trifluoropropoxy, can produce highly stable polymers, which is a desirable characteristic for controlled-release systems. nih.gov

Table 1: Examples of Polyphosphazene-Based Nanocarrier Systems

| Polymer Composition (Side Groups) | Nanostructure | Size Range (nm) | Application/Payload | Reference |

|---|---|---|---|---|

| Hydrophilic Jeffamine M1000 & Hydrophobic Steroids | Nanoaggregates | 120 - 150 | Agrochemicals (Brassinosteroids) | rsc.org |

| Lipophilic Tocopherol & Hydrophilic Jeffamine M1000 | Nanoaggregates | 22 - 134 | Anticancer Drugs (Camptothecin) | nih.gov |

This table is interactive and can be sorted by column.

In the field of tissue engineering, biodegradable polymers are often used to create porous scaffolds that serve as temporary templates for tissue regeneration. rsc.org Polyphosphazenes are a unique and promising class of biodegradable polymers for these applications. rsc.org The key advantage of polyphosphazenes is that their hydrolytic degradation yields non-toxic products, such as phosphates and ammonia, which have a buffering capacity that helps maintain a neutral pH in the surrounding tissue. rsc.org

The properties of polyphosphazene scaffolds can be tailored by altering the side groups. researchgate.net The incorporation of fluorinated side groups, such as those derived from this compound, can impart specific and beneficial characteristics to the scaffold material. Fluorinated polyphosphazenes are known to be highly hydrophobic and demonstrate excellent biocompatibility, including resistance to platelet adhesion and blood coagulation (hemocompatibility). acs.orgnih.gov Furthermore, these materials can resist microbial adhesion and subsequent biofilm formation. nih.gov

The hydrophobic surface of a fluorinated polyphosphazene scaffold can modulate cellular interactions by influencing protein adsorption. acs.org Studies have shown that some fluorinated poly(organophosphazene) films selectively adsorb albumin over other proteins like fibrinogen, which is thought to contribute to their excellent biocompatibility and suppression of platelet adhesion. researchgate.net The ability to functionalize the surface of polyphosphazene matrices is a key strategy for improving cell-scaffold interactions and promoting tissue growth. nih.gov

Table 2: Properties of Functionalized Polyphosphazene Materials for Scaffolds

| Polyphosphazene Type | Key Property/Finding | Application Area | Reference |

|---|---|---|---|

| Fluorinated Polyphosphazenes (General) | Exceptional biocompatibility, selective protein adsorption, low hemolysis. | Medical device coatings, blood-contacting surfaces. | acs.org |

| Crosslinkable Fluorophenoxy-substituted Polyphosphazenes | Improved resistance to bacterial adhesion and biofilm formation. | Blood-contacting medical devices. | nih.gov |

| Poly[(ethyl alanato),(p-methyl phenoxy)]phosphazene | Surface functionalization improved hydrophilicity of PCL matrices. | Soft tissue regeneration. | nih.gov |

This table is interactive and can be sorted by column.

Catalytic Activity and Mechanistic Investigations

Phosphazene Compounds as Catalysts in Organic Reactions

Phosphazene compounds have emerged as a significant class of organocatalysts, valued for their strong, non-nucleophilic basicity. semanticscholar.org These characteristics make them effective catalysts in a variety of organic reactions. Their utility stems from their ability to act as superbases while being soluble in nonpolar solvents and possessing low nucleophilicity, which prevents them from participating in competing side reactions. wikipedia.org

One of the most prominent applications of phosphazene bases is in the ring-opening polymerization (ROP) of cyclic monomers. semanticscholar.org They have proven to be remarkable catalysts for the ROP of cyclic esters, epoxides, cyclosiloxanes, and cyclic carbonates. researchgate.net In these reactions, the phosphazene base typically activates an initiator, such as an alcohol, through deprotonation or hydrogen bonding. semanticscholar.orgresearchgate.net This activation significantly enhances the nucleophilicity of the initiator, enabling a fast and often controlled anionic polymerization process. semanticscholar.org The result is the production of polyesters and other polymers with predictable molecular weights and narrow polydispersities. researchgate.net

Beyond polymerization, phosphazenes catalyze other important organic transformations. For instance, the P4-base has been successfully used to catalyze the intramolecular hydroamidation of alkenes with amides, providing a method for synthesizing cyclic amides like lactams, cyclic ureas, and oxazolidinones. acs.org Their dual Brønsted and Lewis basicity can also be harnessed to achieve high regio- and stereoselectivity in reactions such as the Mannich additions of malonic acid derivatives. researchgate.net In certain cases, phosphazene bases favor the formation of specific diastereomers with very high selectivity. researchgate.net The versatility of phosphazenes also extends to their use as basic titrants in non-aqueous acid-base titrations. wikipedia.org Furthermore, phosphazene-containing porous materials have found applications as efficient, metal-free basic catalysts for reactions like the Knoevenagel condensation. researchgate.net

Influence of Phosphazene Substituents on Catalytic Efficiency and Selectivity

The catalytic performance of a phosphazene compound is profoundly influenced by the nature of the substituent groups attached to the phosphazene core. nih.gov These substituents modulate the electronic and steric properties of the catalyst, which in turn dictates its basicity, solubility, and interaction with substrates, thereby affecting both catalytic efficiency and selectivity. researchgate.netresearchgate.net

The basicity of the phosphazene is a critical factor in its catalytic activity, particularly in polymerization reactions. researchgate.net Generally, higher basicity leads to an increased polymerization rate. researchgate.net However, excessively high basicity can be detrimental to selectivity, often promoting side-reactions such as intermolecular and intramolecular transesterification. researchgate.net These side-reactions can lead to a broadening of the polymer's molecular weight distribution. researchgate.net Therefore, the choice of substituent allows for the fine-tuning of the catalyst's basicity to achieve a balance between a high reaction rate and controlled polymerization. researchgate.net For example, well-known phosphazene bases like BEMP (2-tert-Butylimino-2-diEthylamino-1,3-diMethylperhydro-1,3,2-diazaPhosphorine) and P1-t-Bu are effective organocatalysts for the living ROP of cyclic esters due to their optimized basic strength. researchgate.net

The following table summarizes the influence of different substituent types on the catalytic properties of phosphazenes.

| Substituent Type | General Effect on Basicity | Impact on Catalytic Efficiency (e.g., ROP) | Impact on Selectivity |

| Electron-Donating (e.g., Alkylamino) | Increases | Increases reaction rate | May decrease selectivity due to side reactions |

| Electron-Withdrawing (e.g., Alkoxy, Aryloxy) | Decreases | Decreases reaction rate | May increase selectivity by suppressing side reactions |

| Halogenated (e.g., Trifluoropropoxy) | Strongly Decreases | Expected to be low in base-catalyzed reactions | May favor specific reaction pathways not reliant on high basicity |

| Bulky/Sterically Hindering | May decrease accessibility to the basic site | Can decrease reaction rate | Can enhance selectivity by controlling substrate approach |

Mechanistic Studies of Phosphazene-Catalyzed Polymerization and Curing Processes (e.g., Benzoxazine (B1645224) Systems)

Mechanistic investigations into phosphazene-catalyzed reactions reveal how their unique properties facilitate chemical transformations. In the ring-opening polymerization (ROP) of cyclic esters, the mechanism is typically initiated by the activation of a protic species, such as an alcohol. researchgate.net Mechanistic studies suggest that the phosphazene base activates the alcohol initiator via intermolecular hydrogen bonding. researchgate.net This interaction increases the nucleophilicity of the alcohol's oxygen atom, enabling it to attack the carbonyl carbon of the cyclic ester monomer, thus opening the ring and starting the polymer chain growth. This process allows for living polymerization, characterized by controlled polymer chain growth and the formation of polymers with high end-group fidelity. researchgate.net

In the context of curing processes for thermosetting polymers like polybenzoxazines, phosphazenes can act as catalyst-flame retardants. nih.gov The curing of benzoxazine monomers involves the ring-opening polymerization of the oxazine ring. nih.gov The lone pair of electrons on the nitrogen atoms within the phosphazene core is believed to catalyze this ROP. nih.gov The mechanism involves the phosphazene base facilitating the opening of the oxazine ring, which then propagates to form a cross-linked phenolic network.

Differential Scanning Calorimetry (DSC) is a key technique used to study these curing mechanisms. nih.gov Studies on benzoxazine monomers with various phosphazene additives show that the substituents on the phosphazene ring significantly alter the curing behavior. For example, hexachlorocyclotriphosphazene (HCP) was found to substantially decrease the onset temperature of the curing reaction, indicating strong catalytic activity. nih.gov In contrast, other substituted phosphazenes like hexakis–(3–methylphenylamino)cyclotriphosphazene (PN-mt) also influence the curing temperature and heat release, demonstrating that the catalytic effect is dependent on the specific substituent. nih.gov The decomposition of the phosphazene structure at elevated temperatures can also form phosphoric and polyphosphoric acids, which may have a catalytic effect on the degradation of the polymer matrix, influencing char yield and thermal stability. mdpi.com

The table below outlines the proposed mechanistic steps in phosphazene-catalyzed processes.

| Process | Catalyst | Proposed Mechanistic Role of Phosphazene | Key Intermediates / Transitions |

| Ring-Opening Polymerization (ROP) of Lactones | Phosphazene Base (e.g., BEMP) | Activation of alcohol initiator via H-bonding or deprotonation | Activated alcohol-phosphazene complex |

| Curing of Benzoxazine Resins | Substituted Cyclotriphosphazene (B1200923) | Catalyzes ring-opening of the oxazine ring via interaction with core nitrogen atoms | Carbocationic intermediate from oxazine ring opening |

| Intramolecular Hydroamidation | P4-Phosphazene Base | Deprotonation of the N-H bond of the amide | Amide anion |

Future Research Directions and Emerging Paradigms

Novel Synthetic Strategies for Complex Phosphazene Architectures

The synthesis of phosphazenes has advanced significantly from traditional substitution reactions on hexachlorocyclotriphosphazene. The development of controlled polymerization techniques now allows for the creation of macromolecules with complex and well-defined architectures, such as block copolymers, star polymers, and graft polymers.

A pivotal development is the living cationic polymerization of phosphoranimines, such as N-(trimethylsilyl)trichlorophosphoranimine (Cl₃P=NSiMe₃). researchgate.netnih.gov This method, often initiated by catalysts like phosphorus pentachloride (PCl₅), proceeds at ambient temperatures and offers precise control over molecular weight and low polydispersity indices (PDI < 1.3). dtic.milacs.orgtaylorfrancis.com This technique first yields a "living" poly(dichlorophosphazene) chain, which can be subsequently reacted with other monomers to form block copolymers or terminated to produce specific end-group functionalities. unive.itresearchgate.net

For creating complex architectures incorporating 3,3,3-trifluoropropoxy groups, this method is particularly advantageous. A well-defined block of poly(dichlorophosphazene) can be synthesized and then fully substituted with sodium 3,3,3-trifluoropropoxide. This approach allows the integration of fluorinated phosphazene segments into larger, more complex polymeric structures, including hybrid inorganic-organic systems. taylorfrancis.comresearchgate.net Such controlled methods are crucial for tailoring the material's properties for specific high-performance applications.

| Synthetic Strategy | Description | Key Advantages | Relevant Architectures |

| Traditional Nucleophilic Substitution | Reaction of sodium 3,3,3-trifluoropropoxide with hexachlorocyclotriphosphazene (N₃P₃Cl₆). | Straightforward synthesis of the cyclic trimer. | Cyclic compounds. |

| Living Cationic Polymerization | Room-temperature polymerization of Cl₃P=NSiMe₃ initiated by a Lewis acid (e.g., PCl₅). researchgate.netdtic.mil | Controlled molecular weight, low polydispersity, ambient temperature reaction. acs.orgtaylorfrancis.com | Linear polymers, Block copolymers, Star polymers. jku.at |

| Grafting Techniques | Attaching phosphazene polymers to or from an existing organic polymer backbone. | Combination of properties from different polymer types. | Graft copolymers. jku.at |

Advanced Characterization Beyond Current Methodologies

While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for routine characterization, a deeper understanding of the electronic structure and surface properties of materials like Hexakis(3,3,3-trifluoropropoxy)phosphazene requires more advanced methodologies.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for analyzing the chemical composition and electronic state of elements. wikipedia.org For phosphazenes, XPS can provide critical data on the binding energies of the backbone phosphorus and nitrogen atoms, revealing how these are influenced by the electronegative trifluoropropoxy side groups. researchgate.netproquest.com This information is vital for understanding the reactivity and intermolecular interactions of the phosphazene ring.

Advanced Mass Spectrometry techniques are also crucial. Notably, a closely related compound, Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene, is used as a calibration standard for both positive and negative ion Fast Atom Bombardment (FAB) high-resolution mass spectrometry. scbt.com This highlights the utility of such advanced mass spectrometry methods for the accurate mass determination and structural elucidation of fluorinated phosphazenes.

Furthermore, computational modeling , including Density Functional Theory (DFT) calculations, is emerging as a predictive tool to understand the solvent effects on polymerization and the electronic properties of the resulting polymers, guiding experimental design. acs.org

| Technique | Information Obtained | Relevance to this compound |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states, and binding energies of P and N atoms. wikipedia.orgresearchgate.net | Quantifies the electronic effect of trifluoropropoxy groups on the P=N backbone. proquest.com |

| Advanced Mass Spectrometry (e.g., FAB-MS) | Precise molecular weight determination and fragmentation patterns for structural analysis. | Accurate characterization of the cyclic trimer and related oligomers. A similar compound is a known calibrant. scbt.com |

| Density Functional Theory (DFT) | Prediction of electronic structure, reaction mechanisms, and molecular geometries. acs.org | Provides theoretical insight into stability, reactivity, and potential polymerization pathways. |

Multi-Functional Material Design through Phosphazene Integration

The true potential of this compound lies in its use as a component in multi-functional materials. The phosphazene platform is exceptionally versatile, allowing for the introduction of various side groups to generate a wide range of properties, from elastomers to glasses. taylorfrancis.com The integration of the trifluoropropoxy moiety imparts a specific set of characteristics, including high thermal stability, hydrophobicity, flame retardancy, and potentially low dielectric constant.

A significant area of research is the development of solid polymer electrolytes (SPEs) for all-solid-state lithium batteries. nih.gov Polyphosphazenes are excellent candidates for SPEs due to the high flexibility of the P-N backbone, which facilitates rapid segmental motion and promotes lithium-ion conduction. nih.govmdpi.com By incorporating etheric side groups, phosphazenes can effectively solvate lithium salts. The addition of fluorinated groups, such as 3,3,3-trifluoropropoxy, can enhance the electrochemical stability of the electrolyte and improve its performance and safety. nih.gov

In the biomedical field , polyphosphazenes are valued for their biocompatibility and tunable biodegradability. researchgate.netacs.org Fluorinated phosphazenes could be integrated into materials for medical devices, coatings, or drug delivery systems where hydrophobicity and biostability are required.

| Application Area | Function of Phosphazene | Role of Trifluoropropoxy Group |

| Solid Polymer Electrolytes | Provides a flexible inorganic backbone for ion transport. mdpi.com | Enhances electrochemical stability and flame retardancy. nih.govnih.gov |

| Flame-Retardant Materials | Acts as a char-forming agent and heat barrier. | The fluorine and phosphorus content contributes to inherent non-flammability. |

| Advanced Coatings | Forms a stable, protective film. | Imparts hydrophobicity (water repellency) and chemical resistance. |

| Biomedical Devices | Serves as a biocompatible and potentially bioerodible scaffold. researchgate.net | Modifies surface properties, increasing hydrophobicity and stability. acs.org |

Sustainable and Green Chemistry Approaches in Phosphazene Research

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and energy efficiency. researchgate.net Traditional phosphazene synthesis often involves high-temperature (250 °C) ring-opening polymerization and the use of chlorinated solvents, which present environmental and energy consumption challenges. jku.at

Future research will focus on developing more sustainable synthetic routes. The shift towards ambient temperature living cationic polymerization is a significant step in this direction, as it drastically reduces the energy input required for polymerization. dtic.miltaylorfrancis.com Further green advancements could include:

Solvent-Free Synthesis: Exploring melt or solid-state reactions to eliminate the need for volatile organic solvents.

Catalytic Systems: Developing highly efficient and recyclable catalysts to improve atom economy and reduce waste streams. nih.gov

Safer Reagents: Investigating alternatives to hazardous starting materials like phosphorus pentachloride.

Adopting these green chemistry principles will be crucial for the large-scale and environmentally responsible production of phosphazene-based materials. researchgate.net

Interdisciplinary Research with Emerging Technologies

The unique properties of fluorinated phosphazenes position them at the intersection of materials science and several emerging technologies. Interdisciplinary collaboration will be key to unlocking their full potential.

Energy Storage: In the field of next-generation batteries, materials scientists and electrochemists can collaborate to design and test all-solid-state lithium batteries using phosphazene electrolytes. The combination of high ionic conductivity, mechanical flexibility, and inherent flame retardancy makes these materials highly attractive for creating safer, high-performance energy storage devices. nih.govnih.gov

Biomaterials and Tissue Engineering: Collaboration between polymer chemists and biomedical engineers could lead to the development of novel hydrogels, scaffolds for tissue regeneration, and advanced drug delivery platforms. The tunable properties of polyphosphazenes allow for the creation of materials that can respond to biological stimuli or degrade at a controlled rate. researchgate.netacs.org

Aerospace and Electronics: The high thermal stability and chemical resistance of materials derived from this compound make them suitable for applications in aerospace components, advanced lubricants, and as dielectric materials in microelectronics. taylorfrancis.com

By fostering these interdisciplinary partnerships, researchers can leverage the fundamental chemistry of phosphazenes to address challenges in a wide array of advanced technological fields.

Q & A

Basic Question: What are the primary research applications of hexakis(3,3,3-trifluoropropoxy)phosphazene in analytical chemistry?

Answer:

this compound (abbreviated as HTPP) is predominantly used as a lock mass calibrant in high-resolution mass spectrometry (HRMS). Its stable fluorinated structure generates a consistent reference ion (e.g., m/z 922.0098) for internal calibration, ensuring sub-ppm mass accuracy . For example, in proteomics studies, HTPP is infused via a secondary nebulizer during electrospray ionization (ESI) to recalibrate spectra dynamically . Typical protocols involve preparing HTPP in methanol at 0.1 mg/mL and integrating it into the mobile phase at 15 µL/min .

Basic Question: How does the structural fluorination of HTPP enhance its utility in mass spectrometry?

Answer:

The trifluoropropoxy substituents on HTPP confer chemical inertness and volatility , critical for minimizing ion suppression and maintaining spectral integrity. Fluorination reduces hydrogen bonding interactions, allowing HTPP to produce a sharp, reproducible reference peak (m/z 922.0098) even in complex matrices . Comparative studies with non-fluorinated phosphazenes (e.g., hexahydropyridine derivatives) show that fluorination improves thermal stability, enabling consistent performance in high-temperature ESI sources .

Advanced Question: How can researchers optimize HTPP calibration protocols for diverse mass spectrometry platforms?

Answer:

Optimization requires balancing HTPP concentration , flow rate , and ionization parameters :

- Agilent Q-TOF : Use 0.1 mg/mL HTPP in methanol with a secondary nebulizer flow rate of 15 µL/min .

- Bruker Daltonics systems : Apply post-acquisition lock mass correction via Compass Data Analysis software (v4.3+) using HTPP’s m/z 922.0098 as a linear correction anchor .

- Hybrid platforms : For multi-segment runs (e.g., pre-analysis, calibration, analysis), segment-specific HTPP infusion (0.1–0.5 min) reduces signal interference while maintaining calibration accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.